molecular formula C10H18N2O B14162377 6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane CAS No. 80808-98-6

6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane

Cat. No.: B14162377
CAS No.: 80808-98-6
M. Wt: 182.26 g/mol
InChI Key: KOBIRHDGYNOJKV-UHFFFAOYSA-N
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Description

6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane is a derivative of diazaadamantane, a class of compounds known for their unique cage-like structure. These compounds are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane framework. This substitution imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane can be achieved through several methods. One common approach involves the reduction of the ketone group in the corresponding 6-oxo-1,3-diazaadamantane to a hydroxyl group. This reduction can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Another method involves the condensation of 9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with cyclic ketones. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the diazaadamantane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane is unique due to the presence of both hydroxyl and diazaadamantane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11/h8,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBIRHDGYNOJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218728
Record name 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80808-98-6
Record name 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80808-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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